Lipophilicity and CNS Targeting
The target compound displays a predicted logP of 3.82, which is 1.12 log units (≈35%) higher than flumexadol (logP 2.70) and 0.85 log units higher than oxaflozane (cLogP 2.96) [1]. LogP values above 3 favor passive blood‑brain barrier permeation, whereas logP values below 3 generally restrict CNS exposure [2]. This difference directly impacts the choice of scaffold for peripherally restricted vs. centrally active candidates.
| Evidence Dimension | Partition coefficient (logP / cLogP) |
|---|---|
| Target Compound Data | logP 3.82 (predicted) |
| Comparator Or Baseline | Flumexadol (N–H): logP 2.70; Oxaflozane (N‑isopropyl): cLogP 2.96 |
| Quantified Difference | +1.12 vs. flumexadol; +0.86 vs. oxaflozane |
| Conditions | Computed logP values from standard predictive models (ALOGPS / ChemAxon) |
Why This Matters
A logP >3 strongly favors CNS penetration; selecting the tert‑butyl analog pre‑determines brain exposure, whereas flumexadol and oxaflozane are better suited for peripheral target engagement.
- [1] DockingFiles. Oxaflozane. cLogP: 2.9635. https://dockingfiles.umh.es/compounds/26629-87-8/ View Source
- [2] Pajouhesh H, Lenz GR. Medicinal chemical properties of successful central nervous system drugs. NeuroRx. 2005;2(4):541‑553. View Source
